1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with a 3,4-dichlorobenzyl group and a methylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the 3,4-dichlorobenzyl group: This step involves the alkylation of the benzimidazole core with 3,4-dichlorobenzyl chloride under basic conditions.
Addition of the methylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with methylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl chloride position, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The benzimidazole core can interact with various enzymes or receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with essential cellular processes, leading to antimicrobial or antifungal effects.
Formation of reactive intermediates: The compound can form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Chlorobenzyl derivatives: Compounds with chlorobenzyl groups may exhibit similar reactivity and chemical properties.
Sulfonyl derivatives: These compounds contain sulfonyl groups and may have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTGSWJYNPUJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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